methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H19NO6S and its molecular weight is 377.41. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
A study by Ukrainets et al. (2014) explored the cyclization reactions involving similar sulfamoyl benzoate compounds, leading to the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research demonstrates the compound's reactivity and potential in synthesizing novel chemical structures with specific functionalities (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Photopolymerization and Material Sciences
Guillaneuf et al. (2010) proposed a new alkoxyamine bearing a chromophore group for photoinitiated polymerization, showcasing the versatility of sulfamoyl benzoate derivatives in developing materials that respond to light. Such compounds can drastically alter photophysical properties, offering applications in creating light-responsive polymers (Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J., 2010).
Photochromic Polymers
Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibit trans-cis isomerization under light, indicating potential applications in smart coatings and optical storage devices (Ortyl, E., Janik, R., & Kucharski, S., 2002).
Nanofiltration Membrane Development
Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment, showcasing the applicability of sulfonamide compounds in environmental applications. The introduction of sulfonic acid groups significantly enhances water permeation and dye rejection, highlighting the role of such compounds in advancing separation technologies (Liu, Yang, Zhang, Shuling, Zhou, Zheng, Ren, Jiannan, Geng, Z., Luan, Jiashuang, & Wang, Guibin, 2012).
Organic Chemistry and Synthesis Optimization
Xu et al. (2018) optimized the synthesis process for a similar sulfonamide compound, highlighting the efficiency improvements in reaction conditions. This study underscores the importance of such compounds in pharmaceutical synthesis and the potential for process optimization in industrial applications (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).
Mechanism of Action
Target of Action
The primary target of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
This compound inhibits the activity of cPLA2α . By inhibiting this enzyme, the compound prevents the release of arachidonic acid from phospholipids, thereby inhibiting the formation of prostaglandins and leukotrienes .
Biochemical Pathways
The compound affects the arachidonic acid cascade . By inhibiting cPLA2α, it prevents the formation of prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases . Prostaglandin E2 (PGE2), formed via the cyclooxygenase (COX) pathway, mediates the cardinal symptoms of acute inflammation . Leukotrienes, produced via the 5-lipoxygenase (5-LOX) pathway, are potent chemotractants leading to leukocyte recruitment and activation, enhancing the inflammatory process .
Result of Action
The inhibition of cPLA2α by this compound results in a decrease in the production of prostaglandins and leukotrienes . This can lead to a reduction in the symptoms of inflammation, such as redness, heat, swelling, and pain .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWZJBPKDSPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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